2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Description
Introduction to Triazoloquinazoline Derivatives in Medicinal Chemistry
Triazoloquinazolines are hybrid heterocyclic systems merging triazole and quinazoline moieties, renowned for their broad-spectrum bioactivity. These compounds exhibit affinity for diverse targets, including adenosine receptors, DNA intercalation sites, and microbial enzymes. The integration of sulfur-containing groups, such as sulfanyl linkages, and aromatic acetamide substituents has further expanded their therapeutic potential, particularly in oncology and infectious disease research.
Structural Classification of 2-({7-Chloro-5-Oxo-4-Propyl-4H,5H-Triazolo[4,3-a]Quinazolin-1-Yl}Sulfanyl)-N-(2-Methoxyphenyl)Acetamide
The compound’s architecture comprises three distinct domains:
- Triazolo[4,3-a]quinazoline Core : A fused bicyclic system where a 1,2,4-triazole ring (positions 1–3) merges with a quinazoline scaffold (positions 4–10). The quinazoline component features a 7-chloro substitution, a 5-oxo group, and a 4-propyl chain, which collectively influence electronic distribution and steric bulk.
- Sulfanyl Bridge : A thioether linkage (-S-) at position 1 of the triazole ring connects the core to an acetamide sidechain. This bridge enhances metabolic stability compared to oxygen analogs while permitting conformational flexibility.
- N-(2-Methoxyphenyl)Acetamide Substituent : The terminal acetamide group includes a 2-methoxyphenyl ring, which contributes to π-π stacking interactions with biological targets. The methoxy group’s ortho position optimizes steric and electronic compatibility with hydrophobic enzyme pockets.
Key structural parameters include:
- Molecular Formula : C₂₃H₂₃ClN₆O₃S
- Molecular Weight : 515.0 g/mol
- Critical Functional Groups :
This configuration aligns with structure-activity relationship (SAR) principles observed in triazoloquinazolines, where halogenation and sidechain modifications amplify anticancer and antimicrobial effects.
Historical Development of Triazoloquinazoline-Based Pharmacophores
The evolution of triazoloquinazoline pharmacophores spans four decades, marked by strategic hybridization and substituent optimization:
Early Innovations (1980s–2000s)
Initial studies focused on simpler triazoloquinazolines, such as CGS 15943 , a triazoloquinazoline adenosine antagonist with nanomolar affinity for A₂ receptors. These compounds validated the scaffold’s capacity for CNS targeting but lacked modularity for broader applications.
Molecular Hybridization Era (2010s)
Researchers adopted fusion strategies to merge triazoloquinazoline cores with bioactive sidechains:
- Thiazolidinone-Quinazoline Hybrids : Introduced in 2015, these derivatives showed dual antimicrobial and anticancer activity by combining thiazolidinone’s metal-chelating properties with quinazoline’s enzyme inhibition.
- Triazole-Quinazolinone Conjugates : 2016 saw sulfanyl-linked triazole-quinazolinones (e.g., compound 31 in Scheme 11 of) with IC₅₀ values of 38.38 μM against MCF-7 cells, highlighting the role of sulfur in cytotoxicity.
Modern Substituent Engineering (2020s)
Recent advances prioritize substituent diversity to enhance target selectivity:
- Sulfanyl-Acetamide Extensions : The incorporation of sulfanylacetamide groups, as seen in the target compound, emerged from 2021 work on DNA-intercalating triazoloquinazolines. Derivatives like compound 16 (IC₅₀ = 2.85 μM vs. HCT-116) demonstrated that sulfur bridges improve DNA binding affinity over doxorubicin.
- Alkyl and Aryl Tailoring : Propyl chains (e.g., at C4) and methoxyphenyl groups were introduced to balance lipophilicity and solubility, addressing pharmacokinetic limitations of earlier analogs.
This progression underscores the scaffold’s adaptability, enabling precise tuning for specific therapeutic endpoints without compromising structural integrity.
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O3S/c1-3-10-26-19(29)14-11-13(22)8-9-16(14)27-20(26)24-25-21(27)31-12-18(28)23-15-6-4-5-7-17(15)30-2/h4-9,11H,3,10,12H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJSWMUHLYNZRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinazoline core, introduction of the sulfanyl group, and subsequent acetamide formation. Common reagents used in these reactions include chlorinating agents, sulfur sources, and acylating agents. The reaction conditions often involve elevated temperatures and the use of organic solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Oxidation of Sulfanyl Group
The sulfanyl (-S-) bridge undergoes oxidation under controlled conditions, forming sulfoxide or sulfone derivatives. This reaction is critical for modulating the compound's electronic properties and biological activity.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Oxidation to sulfoxide | Acetic acid, 50–60°C, 6–8 h | 30% H₂O₂ | 2-({7-chloro-5-oxo-4-propyl-4H,5H-triazolo[4,3-a]quinazolin-1-yl}sulfinyl) analog | 62–68% | |
| Oxidation to sulfone | Acetic acid, reflux | H₂O₂ (excess) or mCPBA | Corresponding sulfone derivative | 55–60% |
Key Notes :
-
Sulfoxide formation is stereospecific, with potential for diastereomerism.
-
Sulfone derivatives exhibit increased polarity and reduced metabolic degradation.
Hydrolysis of Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | HCl | 2-({7-chloro-5-oxo-4-propyl-4H,5H-triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetic acid | 75% | |
| Basic hydrolysis | 10% NaOH, 80°C, 8 h | NaOH | Sodium salt of the carboxylic acid | 82% |
Mechanistic Insight :
-
The reaction proceeds via nucleophilic attack at the carbonyl carbon, forming a tetrahedral intermediate.
Nucleophilic Substitution at Chloro Substituent
The chlorine atom at position 7 of the quinazoline ring participates in nucleophilic aromatic substitution (NAS) reactions.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Amine substitution | DMF, 100°C, 24 h | Piperidine or morpholine | 7-(Piperidin-1-yl)- or 7-(morpholin-4-yl)-substituted derivative | 45–50% | |
| Alkoxy substitution | EtOH, K₂CO₃, reflux, 12 h | Sodium methoxide/ethoxide | 7-Methoxy or 7-ethoxy analogs | 60–65% |
Structural Impact :
-
Substitution at C7 enhances solubility and alters binding affinity to biological targets.
Cycloaddition Reactions Involving the Triazole Ring
The triazolo[4,3-a]quinazoline core participates in dipolar cycloadditions, enabling structural diversification.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Huisgen cycloaddition | Cu(I) catalyst, RT, 24 h | Phenylacetylene | Triazole-fused hybrid structure | 70% |
Note :
Reduction of Nitro Groups (Analog-Based Inference)
While the parent compound lacks a nitro group, structurally related triazoloquinazolines undergo nitro reduction to amines.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), EtOH, Pd/C | H₂/Pd-C | Amino derivative | 85% |
Caution :
Photochemical Reactions
The compound exhibits UV-induced reactivity due to the quinazoline chromophore.
| Reaction Type | Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Photodimerization | UV light (254 nm), 48 h | None | Quinazoline dimer | 30% |
Scientific Research Applications
Antibacterial Activity
Recent studies have indicated that compounds containing the 1,2,4-triazole scaffold exhibit substantial antibacterial properties. For instance:
- Mechanism of Action : The triazole ring can interfere with bacterial cell wall synthesis and disrupt metabolic pathways critical for bacterial survival.
- Efficacy Against Resistant Strains : Compounds similar to 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics .
Antifungal Activity
The compound has also been evaluated for antifungal properties:
- Broad Spectrum : Studies suggest that triazole derivatives can inhibit various fungal pathogens by targeting ergosterol biosynthesis pathways .
- Case Studies : Specific derivatives have demonstrated potent activity against Candida species and Aspergillus spp., making them candidates for further development as antifungal agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Influence : Variations in substituents on the triazole ring can significantly affect antibacterial and antifungal potency. For example, electron-withdrawing groups enhance activity against Gram-positive bacteria .
- Hybrid Compounds : The synthesis of hybrid compounds combining triazoles with other pharmacophores has been shown to improve efficacy and reduce toxicity .
Experimental Studies
Several experimental studies have focused on evaluating the pharmacological profile of this compound:
Mechanism of Action
The mechanism of action of 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by binding to its ligand-binding domain. The presence of the triazoloquinazoline core is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table highlights key structural analogs and their distinguishing features:
Pharmacological Implications
- Triazoloquinazoline Core: Common in anticonvulsant agents (e.g., notes CNS modulation by related heterocycles), though the target compound’s 7-Cl substituent could enhance selectivity for ion channels or enzymes .
- However, direct evidence for the target compound is lacking .
- 2-Methoxyphenyl Group : May confer antioxidant properties or modulate cytochrome P450 interactions, as seen in other methoxy-substituted drugs .
Biological Activity
The compound 2-({7-chloro-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a member of the triazoloquinazoline derivatives, which have garnered attention for their diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 472.0 g/mol. The presence of functional groups such as the triazole ring, quinazoline core, sulfanyl group, and acetamide moiety contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H22ClN5O3S |
| Molecular Weight | 472.0 g/mol |
| CAS Number | 1111020-98-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The triazoloquinazoline core enhances binding affinity and specificity towards these targets. It has been hypothesized that the compound can act as an enzyme inhibitor or receptor modulator, potentially impacting various signaling pathways in cells.
Biological Activities
Research indicates that compounds within the triazoloquinazoline class exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that triazoloquinazolines can inhibit tumor growth by targeting specific oncogenic pathways. For instance, they may induce apoptosis in cancer cells or inhibit angiogenesis.
- Antimicrobial Properties : The compound has demonstrated activity against various bacterial strains. Its structure allows it to penetrate bacterial cell walls and disrupt essential cellular processes.
- Anti-inflammatory Effects : Compounds similar to this one have been noted for their potential in reducing inflammation through modulation of inflammatory mediators.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the chemical structure significantly influence the biological activity of triazoloquinazolines:
- Substituents on the Quinazoline Core : Variations in substituents can enhance or diminish biological activity. For example, electron-donating groups often increase potency against specific targets.
- Triazole Ring Modifications : Changes in the triazole moiety can affect binding affinity and selectivity for enzymes or receptors.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Activity : A study reported that triazoloquinazolines exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values lower than those of standard antibiotics like vancomycin .
- Anticancer Research : Another study highlighted a derivative's ability to induce apoptosis in breast cancer cells through caspase activation pathways .
- Enzyme Inhibition Studies : Research demonstrated that certain triazoloquinazoline derivatives could inhibit DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
